![molecular formula C21H18Cl2N2O3 B4776682 2-cyano-N-cyclopropyl-3-{2-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B4776682.png)
2-cyano-N-cyclopropyl-3-{2-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}acrylamide
Overview
Description
2-cyano-N-cyclopropyl-3-{2-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylamide derivatives, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 2-cyano-N-cyclopropyl-3-{2-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}acrylamide is not fully understood. However, it is believed to exert its biological activities by inhibiting various enzymes and signaling pathways involved in inflammation, tumor growth, and microbial infections. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound also inhibits the activity of various kinases such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-cyano-N-cyclopropyl-3-{2-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}acrylamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound also induces apoptosis (programmed cell death) in cancer cells by activating caspase-3 and caspase-9. In addition, it has been shown to inhibit the growth of various microbial pathogens such as Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-cyano-N-cyclopropyl-3-{2-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}acrylamide is its potent biological activity. This compound exhibits a wide range of therapeutic potential, making it a valuable tool for scientific research. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for the research on 2-cyano-N-cyclopropyl-3-{2-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}acrylamide. One area of focus is the development of more efficient synthesis methods that can produce larger quantities of this compound. Another area of interest is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Furthermore, the elucidation of the exact mechanism of action of this compound can provide valuable insights into the development of new therapeutic agents. Finally, the evaluation of the safety and toxicity of this compound in animal models can pave the way for its potential use in clinical trials.
Scientific Research Applications
2-cyano-N-cyclopropyl-3-{2-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}acrylamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
(E)-2-cyano-N-cyclopropyl-3-[2-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3/c1-27-19-7-2-4-13(10-14(11-24)21(26)25-15-8-9-15)20(19)28-12-16-17(22)5-3-6-18(16)23/h2-7,10,15H,8-9,12H2,1H3,(H,25,26)/b14-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVYQTNMFIQRHZ-GXDHUFHOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=C(C=CC=C2Cl)Cl)C=C(C#N)C(=O)NC3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=C(C=CC=C2Cl)Cl)/C=C(\C#N)/C(=O)NC3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-N-cyclopropyl-3-{2-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}prop-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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